Cas no 53503-49-4 (Ethyl 4-(4-chlorophenyl)-4-oxobutyrate)

Ethyl 4-(4-chlorophenyl)-4-oxobutyrate is a versatile organic compound characterized by its ketoester functionality and aromatic chlorophenyl group. This intermediate is widely utilized in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its reactive carbonyl and ester groups enable facile derivatization, making it valuable for constructing complex molecular frameworks. The presence of the 4-chlorophenyl moiety enhances its utility in cross-coupling reactions and as a precursor for bioactive molecules. The compound exhibits good solubility in common organic solvents, facilitating its use in various reaction conditions. Its well-defined structure and consistent purity ensure reliable performance in research and industrial applications.
Ethyl 4-(4-chlorophenyl)-4-oxobutyrate structure
53503-49-4 structure
Product Name:Ethyl 4-(4-chlorophenyl)-4-oxobutyrate
CAS No:53503-49-4
MF:C12H13ClO3
MW:240.682822942734
CID:879535
Update Time:2026-04-29

Ethyl 4-(4-chlorophenyl)-4-oxobutyrate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(4-chlorophenyl)-4-oxobutanoate
    • 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester
    • Ethyl 4-(4-chlorophenyl)-4-oxobutyrate
    • 3-(4-Chlor-benzoyl)-propionsaeure-aethalester
    • AA100
    • ethyl 4-(4-chlorophenyl)-4-oxo-butyrate
    • Inchi: InChI=1S/C12H13ClO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
    • InChI Key: YKJFOAUMSHLSEB-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CCC(=O)C1=CC=C(C=C1)Cl

Computed Properties

  • Exact Mass: 240.05500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6

Experimental Properties

  • PSA: 43.37000
  • LogP: 2.86600

Ethyl 4-(4-chlorophenyl)-4-oxobutyrate Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

Ethyl 4-(4-chlorophenyl)-4-oxobutyrate Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Additional information on Ethyl 4-(4-chlorophenyl)-4-oxobutyrate

Comprehensive Overview of Ethyl 4-(4-chlorophenyl)-4-oxobutyrate (CAS No. 53503-49-4)

Ethyl 4-(4-chlorophenyl)-4-oxobutyrate (CAS No. 53503-49-4) is a versatile organic compound widely utilized in pharmaceutical and chemical research. This ester derivative, featuring a 4-chlorophenyl group and a ketone functionality, has garnered significant attention due to its potential applications in drug synthesis and material science. Researchers often explore its reactivity in Michael addition reactions and as a precursor for heterocyclic compounds, aligning with current trends in sustainable chemistry and green synthesis.

The compound’s molecular structure, characterized by the ethyl ester and 4-oxobutyrate moieties, enables diverse transformations. Recent studies highlight its role in developing bioactive molecules, particularly in antimicrobial and anti-inflammatory agents. This aligns with growing public interest in drug discovery and personalized medicine, topics frequently searched in scientific databases and AI-driven platforms like PubMed or Reaxys.

From a synthetic perspective, Ethyl 4-(4-chlorophenyl)-4-oxobutyrate serves as a key intermediate in multicomponent reactions (MCRs), a hotspot in modern organic chemistry. Its compatibility with catalytic systems and microwave-assisted synthesis reflects the industry’s shift toward energy-efficient methodologies. Such advancements resonate with global discussions on carbon footprint reduction and green chemistry, frequently queried in academic and industrial forums.

Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring high purity for research applications. Quality control remains a critical focus, as evidenced by searches for analytical validation and QC protocols in regulatory guidelines. The compound’s stability under various storage conditions also makes it a reliable candidate for long-term studies.

In material science, derivatives of CAS No. 53503-49-4 have been investigated for their optical properties, contributing to advancements in organic electronics and photovoltaic materials. This intersects with rising interest in renewable energy solutions, a dominant theme in both scientific literature and public discourse. Researchers often explore its potential in small-molecule semiconductors, addressing queries about next-generation solar cells.

Regulatory compliance and safety data for Ethyl 4-(4-chlorophenyl)-4-oxobutyrate are well-documented, with no restrictions under common chemical inventories. This distinguishes it from controlled substances, making it accessible for legitimate research. FAQs about chemical safety and handling guidelines are addressed through standardized SDS documentation, a recurring search topic among laboratory professionals.

The compound’s nomenclature often triggers searches for IUPAC naming rules and structural drawing tools, reflecting the educational demand in chemistry. Its systematic name, ethyl 4-(4-chlorophenyl)-4-oxobutanoate, is occasionally confused with similar esters, underscoring the need for precise terminology in scientific communication.

Future research directions may explore catalytic asymmetric synthesis of this molecule’s enantiomers, tapping into the booming field of chiral drugs. Such prospects align with trending queries about stereoselective synthesis and pharmaceutical intermediates in AI-powered research assistants. As innovation accelerates, CAS No. 53503-49-4 remains a compound of enduring relevance across interdisciplinary applications.

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